Bace1-IN-2
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Overview
Description
Bace1-IN-2 is a compound that acts as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-β peptides and potentially slow the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Bace1-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Bace1-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-β production.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
Mechanism of Action
Bace1-IN-2 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) and reduces the production of amyloid-β peptides. The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a key role in the generation of amyloid-β peptides .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bace1-IN-2 include other BACE1 inhibitors such as:
Uniqueness
This compound is unique in its specific binding affinity and selectivity for BACE1, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other BACE1 inhibitors. Its distinct chemical structure and interaction with the active site of BACE1 contribute to its unique properties .
Properties
Molecular Formula |
C19H15F4N5O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[3-[(2R,3R)-5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C19H15F4N5O2/c1-18(17(19(21,22)23)30-9-15(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(7-24)8-26-14/h2-6,8,17H,9H2,1H3,(H2,25,28)(H,27,29)/t17-,18-/m1/s1 |
InChI Key |
YCNKUIFVRZSRNL-QZTJIDSGSA-N |
Isomeric SMILES |
C[C@]1([C@@H](OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Canonical SMILES |
CC1(C(OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Origin of Product |
United States |
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